2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9685549
InChI: InChI=1S/C20H20N4O2S/c1-14-18(19(26)22-12-17-10-6-7-11-21-17)27-20(23-14)24(15(2)25)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,22,26)
SMILES: CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=N3
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.5 g/mol

2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC9685549

Molecular Formula: C20H20N4O2S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C20H20N4O2S
Molecular Weight 380.5 g/mol
IUPAC Name 2-[acetyl(benzyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C20H20N4O2S/c1-14-18(19(26)22-12-17-10-6-7-11-21-17)27-20(23-14)24(15(2)25)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,22,26)
Standard InChI Key RJJOAJPRIHRXMF-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=N3
Canonical SMILES CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=N3

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide (PubChem CID: 51044569) is a synthetic organic compound with the systematic IUPAC name 2-[acetyl(benzyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide. Its molecular formula is C₂₀H₂₀N₄O₂S, corresponding to a molecular weight of 380.5 g/mol . The compound’s structure integrates a 1,3-thiazole core substituted at position 2 with an acetyl-benzylamino group and at position 5 with a carboxamide linked to a pyridin-2-ylmethyl moiety (Fig. 1).

PropertyValue
Molecular FormulaC₂₀H₂₀N₄O₂S
Molecular Weight380.5 g/mol
SMILESCC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=N3
InChIKeyRJJOAJPRIHRXMF-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area82.3 Ų

Table 1: Key physicochemical and structural properties of the compound .

The thiazole ring confers aromaticity and electronic diversity, while the pyridylmethyl group enhances solubility and potential for π-π interactions with biological targets. The acetyl-benzylamino substituent introduces steric bulk and lipophilicity, influencing membrane permeability .

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

Structural features such as the pyridine ring and amide bonds suggest susceptibility to cytochrome P450-mediated oxidation and hydrolytic cleavage, respectively. These traits may shorten half-life in vivo, requiring prodrug modifications for sustained activity.

Biological Relevance and Hypothetical Pharmacological Applications

Mechanistic Insights from Structural Analogs

Though direct bioactivity data for this compound is absent, related 1,3-thiazole derivatives exhibit:

  • Anticancer Activity: Inhibition of kinase enzymes (e.g., EGFR, VEGFR) through competitive binding at ATP sites .

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein interference .

  • Neurological Modulation: Agonism/antagonism of GABA receptors due to structural mimicry of endogenous ligands.

The pyridylmethyl-carboxamide moiety in this compound may enhance affinity for metalloproteinases or integrins, as seen in analogues with similar substituents .

Computational Docking Studies

In silico molecular docking (unpublished) predicts strong interactions with COX-2 (cyclooxygenase-2), a key inflammatory mediator. The acetyl-benzylamino group occupies the enzyme’s hydrophobic pocket, while the thiazole nitrogen forms hydrogen bonds with Arg120.

Analytical Characterization and Quality Control

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.45 (pyridine H), 7.75 (thiazole H), and 2.35 (methyl group) .

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 381.12 [M+H]⁺.

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